FMO Metabolic Stability: FCME vs AFC
Farnesylcysteine methyl ester (FCME), a methylated analog of farnesylcysteine, functions as an excellent substrate for human flavin-containing monooxygenase (FMO), undergoing rapid S-oxidation, whereas the parent compound farnesylcysteine (FC) and its N-acetylated derivative (AFC) exhibit substantially lower metabolic turnover. This differential susceptibility to oxidative cleavage directly impacts compound half-life in cellular assays [1].
| Evidence Dimension | Enzymatic turnover by flavin-containing monooxygenase (FMO) |
|---|---|
| Target Compound Data | Farnesylcysteine methyl ester (FCME): Excellent substrate; S-oxide product confirmed by HPLC-electrospray |
| Comparator Or Baseline | Farnesylcysteine (FC) and N-acetyl-S-farnesylcysteine (AFC): Substantially lower FMO turnover |
| Quantified Difference | FCME is preferentially metabolized relative to FC/AFC (qualitative substrate hierarchy) |
| Conditions | In vitro enzymatic assay using human FMO; product analysis via HPLC-electrospray mass spectrometry |
Why This Matters
Selection of FCME over FC or AFC is critical for experiments requiring sustained compound presence, as FCME undergoes rapid FMO-mediated clearance, potentially confounding long-term cellular assays.
- [1] Cashman JR, Proudfoot J, Ho YK, Chin MS, Pedersen LG. S-oxidative cleavage of farnesylcysteine and farnesylcysteine methyl ester by the flavin-containing monooxygenase. Chem Res Toxicol. 1999;12(8):740-747. View Source
